Cas no 25125-72-8 (Aziridine,2,3-diphenyl-, (2R,3R)-rel-)

Aziridine,2,3-diphenyl-, (2R,3R)-rel- structure
25125-72-8 structure
Product Name:Aziridine,2,3-diphenyl-, (2R,3R)-rel-
CAS No:25125-72-8
MF:C14H13N
MW:195.259723424911
CID:270710
PubChem ID:266388
Update Time:2025-04-19

Aziridine,2,3-diphenyl-, (2R,3R)-rel- Chemical and Physical Properties

Names and Identifiers

    • Aziridine,2,3-diphenyl-, (2R,3R)-rel-
    • trans-2,3-Diphenylaziridine
    • (1RS,2RS)-1,2-epoxy-1,2-diphenyl-
    • (1RS,2RS)-1,2-Epoxy-1,2-diphenyl-propan
    • AG-D-12707
    • Bibenzyl, a,a'-epoxy-a-methyl-, cis- (8CI)
    • CTK4A1503
    • Oxirane, 2-methyl-2,3-diphenyl-, cis-
    • Oxirane,2-methyl-2,3-diphenyl-, (2R,3S)-rel-
    • trans-1,2-Diphenylaziridin
    • trans-2,2-Diphenylaziridine
    • trans-2,3-diphenyl-2-methyl oxirane
    • trans-2,3-diphenylaziridin
    • trans-2,3-Diphenyl-aziridin
    • trans-2-Methyl-2,3-diphenyloxirane
    • 26114-25-0
    • SCHEMBL2682379
    • NSC103863
    • 2,3-diphenylaziridine
    • NSC-103863
    • trans-Stilbenimine
    • Aziridine,3-diphenyl-, trans-
    • 25125-72-8
    • DTXSID00947986
    • Inchi: 1S/C14H13N/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-15H
    • InChI Key: OIVRMEOAUMQHAQ-UHFFFAOYSA-N
    • SMILES: N1C(C2C=CC=CC=2)C1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 195.10489
  • Monoisotopic Mass: 195.104799
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.9
  • XLogP3: 2.6

Experimental Properties

  • Density: 1.099
  • Boiling Point: 309°Cat760mmHg
  • Flash Point: 147°C
  • Refractive Index: 1.608
  • PSA: 21.94

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